1-((1,3-二甲基-1H-吡唑-4-基)甲基)哌嗪盐酸盐

描述

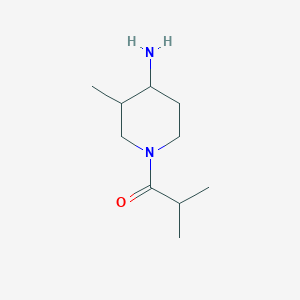

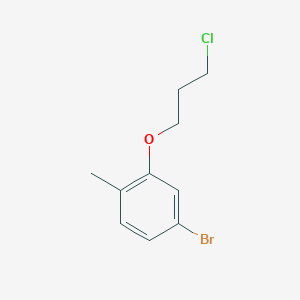

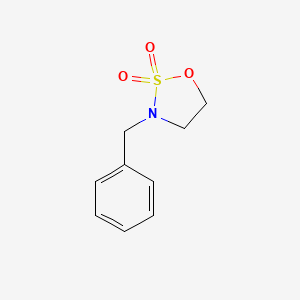

1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride is a versatile chemical compound used in scientific research. Its unique structure enables it to be employed in various fields, including medicinal chemistry, drug discovery, and material science. The molecular formula is C10H19ClN4, with an average mass of 230.738 Da .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The advantages and disadvantages of current ways of synthesizing piperazine are described while focusing on the preferred and highly selective processes of intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine .Molecular Structure Analysis

The molecular structure of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a 1,3-dimethyl-1H-pyrazol-4-yl group attached to one of the nitrogen atoms of the piperazine ring .Chemical Reactions Analysis

The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis

The molecular formula of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride is C10H19ClN4, with an average mass of 230.738 Da and a monoisotopic mass of 230.129822 Da .科学研究应用

-

Anticoronavirus and Antitumoral Activity

- Field : Medicinal Chemistry

- Application : A series of compounds were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . These compounds showed promising in vitro anticoronavirus and antitumoral activity .

- Method : The compounds were tested for their antiviral and antitumoral activity. It was shown that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .

- Results : The antitumoral activity was due to inhibition of tubulin polymerization .

-

Various Applications in Chemistry

- Field : Medicinal Chemistry, Drug Discovery, Agrochemistry, Coordination Chemistry, and Organometallic Chemistry

- Application : Pyrazoles have a wide range of applications in these fields. Their popularity has skyrocketed since the early 1990s .

- Method : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- Results : Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

-

Antibacterial and Antifungal Activity

- Field : Medicinal Chemistry

- Application : Newly synthesized difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones were evaluated for in vitro antibacterial and antifungal activity .

- Method : The compounds were tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, S. typhi, Candida albicans, and Aspergillus niger .

- Results : The results of this study were not provided in the source .

- Synthesis of Monosubstituted Piperazines

- Field : Organic Chemistry

- Application : A novel simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives was reported . These can now be easily prepared in a one-pot-one-step way from a protonated piperazine with no need of introduction of a protecting group .

- Method : Reactions, proceeding either at room or higher temperatures in common solvents, involve heterogeneous catalysis by metal ions supported on commercial polymeric resins . A general synthetic scheme was successfully applied to afford a wide range of monosubstituted piperazines .

- Results : The research proceeded from a simple batch technique to the construction of a flow microwave reactor prototype and resulted in promising findings .

属性

IUPAC Name |

1-[(1,3-dimethylpyrazol-4-yl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4.ClH/c1-9-10(7-13(2)12-9)8-14-5-3-11-4-6-14;/h7,11H,3-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLZLWODIGOJRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1447788.png)

![8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1447789.png)

![1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1447790.png)

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde](/img/structure/B1447793.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine](/img/structure/B1447798.png)

![2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal](/img/structure/B1447801.png)